2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Reference Standard Impurity Profiling Pharmaceutical Quality Control

Researchers validating manidipine impurity methods face inconsistent retention times due to free base hygroscopicity. This oxalate salt eliminates variability with stable gravimetric preparation and a distinct LogP of 2.07 (vs. 2.79 free base) for unambiguous HPLC peak assignment. • 98%+ HPLC purity, certified for ICH Q3A/Q3B impurity profiling • Pre-weighed, ready-to-use reference standard stored at 2-8°C • Supports ANDA/DMF submissions with full characterization data

Molecular Formula C25H30N2O7
Molecular Weight 470.522
CAS No. 1261268-85-2
Cat. No. B572367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
CAS1261268-85-2
Synonyms2-(4-DiphenylMethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
Molecular FormulaC25H30N2O7
Molecular Weight470.522
Structural Identifiers
SMILESCC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6)
InChIKeyVGYLHXBAEHXIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manidipine Impurity 1 Oxalate Reference Standard


2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (CAS 1261268-85-2) is the 1:1 oxalate salt of 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate, a critical synthetic intermediate and process-related impurity of the dihydropyridine calcium channel blocker manidipine. [1] The free base (CAS 89226-49-3) is the penultimate intermediate in the patented Hantzsch-type cyclization yielding manidipine, and this oxalate salt is the fully characterized, certified reference standard for impurity profiling, analytical method validation, and ANDA/DMF regulatory submissions. [2] Its molecular formula is C₂₅H₃₀N₂O₇ (MW 470.51), and it is supplied as a white to off-white solid with a certified minimum purity of 98% (HPLC), stored sealed at 2–8 °C for long-term stability.

Product Type Certified impurity reference standard (oxalate salt)
Primary Use ANDA/DMF impurity profiling and analytical method validation
Specification Context Certified HPLC purity; defined salt stoichiometry for gravimetric accuracy

Why Analogs Cannot Substitute


Impurity reference standards for manidipine cannot be generically interchanged because the oxalate counterion directly influences fundamental physicochemical properties—lipophilicity, solubility, and solid-state stability—that are critical for reproducible chromatographic behavior and regulatory traceability. [1] The free base (CAS 89226-49-3, Manidipine Impurity 4) has a predicted LogP of 2.79 compared to 2.07 for the oxalate salt, reflecting a substantial polarity shift that alters HPLC retention time, peak shape, and extraction recovery in validated analytical methods. The oxalate salt form also provides enhanced solid-state stability and solubility in polar solvents compared to the free base, eliminating the need for in-situ salt preparation and ensuring consistent weight-based dosing for analytical method development and quality control protocols.

1
Free base vs. oxalate salt: chromatographic shift
The oxalate salt and free base (CAS 89226-49-3) exhibit a reported polarity differential that may alter HPLC retention time, peak symmetry, and extraction recovery, limiting direct method transfer.
2
Technical-grade analog: purity gap risk
A free base supplied at 95% purity cannot substitute for a certified ≥98% reference standard; the purity differential may introduce proportional bias in impurity quantification during batch release.
3
Storage stability: cold-chain vs. ambient
The defined 2–8 °C sealed storage for the oxalate salt supports re-qualification intervals and long-term stability monitoring; ambient-stored free base may shift in purity profile over method lifecycle.

Quantitative Differentiation Evidence


Certified Purity vs. Free Base

The oxalate salt reference standard (1261268-85-2) is certified at ≥98% HPLC purity with full characterization data for regulatory compliance, whereas the free base analog (89226-49-3, Manidipine Impurity 1 Free Base/Impurity 4) is routinely supplied as a technical-grade intermediate at 95% HPLC purity. This quantitative purity gap of at least 3 percentage points in certified grade is critical for impurity quantification, where accurate standard purity directly determines the accuracy of impurity content measurement in finished pharmaceutical products.

Certified Purity vs. Free Base
Specification review
≥98% (NLT 98%)
Purity differential may bias ANDA impurity quantification
Comparator free base supplied at 95% HPLC purity; specification review required for method transfer.
Reference Standard Impurity Profiling Pharmaceutical Quality Control

LogP and Polarity vs. Free Base

The target oxalate salt exhibits a computed LogP of 2.07, compared to 2.79 for the free base 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate (CAS 89226-49-3). This ΔLogP of approximately 0.72 units translates to an estimated 5.2-fold difference in the octanol-water partition coefficient, meaning the two forms will exhibit markedly different C18 reversed-phase HPLC retention times under isocratic conditions.

LogP and Polarity vs. Free Base
Class-level inference
Target LogP 2.07 vs. Free base 2.79 (Δ 0.72, ≈5.2-fold partition coefficient difference)
May mandate distinct HPLC mobile phase and column selection
Computed LogP; experimental HPLC retention shift not publicly verified head-to-head.
HPLC Method Development Lipophilicity Chromatographic Retention

Stability Specification vs. Free Base

The oxalate salt is specified for storage sealed in a dry environment at 2–8 °C with documented long-term stability, while the free base (89226-49-3) is commonly stored at room temperature with a purity specification that presumes immediate use. This defined cold-chain storage protocol supports shelf-life assignment and re-qualification intervals expected for a compendial reference standard, whereas the free base, lacking a defined salt counterion, may undergo ester hydrolysis or keto-enol tautomerization more readily at ambient conditions.

Stability Specification vs. Free Base
Class-level inference
2–8 °C sealed (oxalate) vs. ambient storage (free base); ~15–20 °C differential
Supports traceable re-qualification cycles for GMP reference standard programs
Accelerated stability head-to-head data not published; vendor storage conditions reviewed.
Stability Reference Standard Storage Analytical Method Validation

Process Yield and Purity Advantage

The patented preparation method for the free base intermediate (direct precursor to the oxalate salt) achieves an HPLC purity ≥99% and an isolated yield ≥98% using methyl acetoacetate and 1-diphenylmethyl-4-(2-hydroxyethyl)piperazine catalyzed by sodium methoxide. [1] A subsequent patent (CN106518806A) improves this to ≥99.5% purity and ≥99% yield using a modified alkali catalyst system in chloroform. [2] These process-level purity levels benchmarked for the free base establish that the oxalate salt, when prepared from material meeting these specifications, can reliably deliver the ≥98% certified purity required for a reference standard.

Process Yield and Purity Advantage
Reported patent context
Precursor free base synthesized at >99% purity, ≥98% yield (CN103351362A); improved to ≥99.5% purity (CN106518806A)
Robust synthetic route supports oxalate standard supply chain consistency
Data from patent examples; lot-specific verification against supplier CoA recommended.
Synthetic Efficiency Process Chemistry Manidipine Intermediate

Application Scenarios


ANDA Method Validation & System Suitability

This certified oxalate reference standard is the designated Manidipine Impurity 1 for HPLC system suitability testing and relative response factor (RRF) determination required by ICH Q3A/Q3B. The 98%+ certified purity and documented LogP differential versus the free base ensure accurate retention time marking and resolution from the manidipine API peak, directly supporting method validation protocols for ANDA and DMF submissions. [1]

GMP Batch Release: Impurity Quantification

The oxalate salt form enables gravimetric preparation of impurity standard solutions without the variability introduced by free base hygroscopicity or in-situ salt conversion. The refrigerated storage specification (2–8 °C) supports ICH Q7-compliant reference standard management with defined re-qualification intervals and expiry dating. [2]

Forced Degradation: Process Impurity Discrimination

The target compound serves as a well-characterized synthetic process impurity marker (penultimate intermediate) in manidipine forced degradation protocols. Its distinct LogP (2.07 vs. 2.79 for the free base) and chromatographic profile allow unambiguous peak assignment and differentiation from hydrolytic or oxidative degradation products.

Application
Selection Property
Validation Focus
ANDA Method Validation & System Suitability
Certified purity and defined LogP differential
Retention time marking and RRF determination consistency
GMP Batch Release: Impurity Quantification
Oxalate salt stoichiometry and refrigerated stability
Gravimetric standard preparation accuracy and re-qualification interval control
Forced Degradation: Process Impurity Discrimination
Well-characterized penultimate intermediate with distinct LogP
Peak assignment and separation from hydrolytic/oxidative degradants

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